![molecular formula C20H21N5O3 B2776701 3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-86-7](/img/structure/B2776701.png)
3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
- Application : CCT245737 acts as an oral CHK1 inhibitor, enhancing the efficacy of DNA-damaging chemotherapy. It selectively potentiates CHK1, allowing for better DNA repair and cell cycle control .
- Clinical Implications : Researchers explore CCT245737 as a potential anticancer agent, especially in combination with existing chemotherapies .
- Clinical Context : Investigating its role in repairing damaged DNA and preventing cancer cell survival .
- Human Dosing : The compound exhibits low predicted doses and exposures in humans, minimizing side effects while maintaining efficacy .
Checkpoint Kinase 1 (CHK1) Inhibition
Anticancer Potential
Targeting DNA Repair Pathways
Pharmacokinetics and Pharmacodynamics (PK/PD)
Lipophilicity and Basicity Influence
Single-Agent Activity
Mechanism of Action
Target of Action
The primary target of this compound is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1 and inhibits its activity, thereby disrupting the normal function of the kinase .
Biochemical Pathways
Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by the compound provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Pharmacokinetics
It is mentioned that the compound has been optimized forin vivo pharmacokinetic−pharmacodynamic (PK PD) properties . This suggests that the compound has been designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The inhibition of CHK1 by the compound results in the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and acts as a single agent . This means that the compound enhances the effect of chemotherapy drugs that cause DNA damage and can also act independently to halt the cell cycle and initiate DNA repair .
properties
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c21-13-18-19(23-7-6-22-18)28-17-5-8-25(14-17)20(26)15-1-3-16(4-2-15)24-9-11-27-12-10-24/h1-4,6-7,17H,5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWUWHYDHPTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile |
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